Avacopan

Description

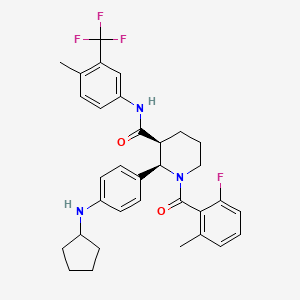

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBOVABABRILL-YZNIXAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102660 | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346623-17-3 | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avacopan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avacopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avacopan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVACOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avacopan's Cellular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avacopan is a first-in-class, orally administered, selective antagonist of the complement 5a receptor (C5aR), also known as CD88. Its mechanism of action at the cellular level is centered on the inhibition of the pro-inflammatory effects of the anaphylatoxin C5a, a potent chemoattractant and activator of neutrophils. By blocking the interaction between C5a and its receptor on these key immune cells, this compound effectively dampens the inflammatory cascade that drives the pathophysiology of ANCA-associated vasculitis (AAV), a group of autoimmune diseases characterized by inflammation and destruction of small blood vessels. This guide provides an in-depth technical overview of this compound's cellular mechanism, supported by preclinical data, detailed experimental methodologies, and clinical trial outcomes.

The C5a/C5aR Axis in ANCA-Associated Vasculitis

The complement system, a crucial component of innate immunity, can become dysregulated in autoimmune diseases like AAV. The activation of the complement cascade leads to the cleavage of complement component 5 (C5) into C5a and C5b. C5a is a powerful pro-inflammatory mediator that binds to the C5a receptor (C5aR) expressed on the surface of various immune cells, most notably neutrophils.[1]

In the context of AAV, the binding of anti-neutrophil cytoplasmic autoantibodies (ANCAs) to their target antigens on neutrophils leads to neutrophil activation and the release of inflammatory mediators. This process also triggers the activation of the alternative complement pathway, generating a surplus of C5a. This C5a then acts in a positive feedback loop, further priming and activating neutrophils, leading to:

-

Chemotaxis: The directed migration of neutrophils to the site of inflammation in the blood vessel walls.

-

Degranulation: The release of cytotoxic enzymes and reactive oxygen species that damage the vascular endothelium.

-

Adhesion and Transmigration: The attachment of neutrophils to the vessel wall and their subsequent movement into the surrounding tissue, exacerbating inflammation and tissue damage.

This compound's Core Mechanism: Selective C5aR Antagonism

This compound functions as a competitive inhibitor of the C5a receptor.[2] By binding to C5aR, this compound prevents the binding of C5a, thereby blocking the downstream signaling cascade that leads to neutrophil activation and migration.[1][2] This targeted approach allows this compound to quell the inflammatory response without causing broad immunosuppression. A key feature of this compound's selectivity is that it does not interfere with the formation of the membrane attack complex (C5b-9), which is important for host defense against certain pathogens.[3]

The following diagram illustrates the C5a signaling pathway and the point of intervention by this compound:

Caption: this compound blocks the C5a receptor, preventing C5a-mediated neutrophil activation.

Preclinical Efficacy: Quantitative Analysis

The potency of this compound in inhibiting C5a-induced neutrophil functions has been quantified in a series of preclinical in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.

| Assay Type | Cell Type | Measurement | This compound IC50 | Reference |

| Receptor Binding | Human Neutrophils | Inhibition of [¹²⁵I]-C5a binding | 0.2 nM | Jayne et al., 2017 |

| Calcium Mobilization | Human Neutrophils | Inhibition of C5a-induced calcium flux | 0.2 nM | Jayne et al., 2017 |

| Chemotaxis | Human Whole Blood | Inhibition of C5a-mediated neutrophil migration | 1.7 nM | ChemoCentryx, Inc. |

| Adhesion Molecule Upregulation | Human Whole Blood | Inhibition of C5a-induced CD11b upregulation | 3.0 nM | Jayne et al., 2017 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the preclinical efficacy of this compound. These protocols are based on standard laboratory procedures for assessing neutrophil function in response to C5a.

C5a Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the C5a receptor on human neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes containing the C5a receptors are collected by ultracentrifugation.

-

Binding Assay:

-

A constant concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a) is incubated with the neutrophil membrane preparations.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the C5aR.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Caption: Workflow for the C5a receptor radioligand binding assay.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from whole blood.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with a medium containing C5a as a chemoattractant, while the upper wells contain the neutrophil suspension.

-

Treatment: Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control before being placed in the upper chamber.

-

Migration: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the C5a in the lower chamber.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on C5a-induced intracellular calcium release in neutrophils.

Methodology:

-

Neutrophil Isolation and Loading: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

Fluorimetry: The dye-loaded neutrophils are placed in a fluorometer or a fluorescence plate reader.

-

Treatment and Stimulation: A baseline fluorescence is recorded, after which this compound or a vehicle is added. Subsequently, C5a is added to stimulate the cells.

-

Measurement: The change in intracellular calcium concentration is measured over time by monitoring the fluorescence intensity of the dye.

-

Data Analysis: The inhibition of the C5a-induced calcium peak by this compound is quantified to determine the IC50 value.

Clinical Validation: The ADVOCATE Trial

The efficacy and safety of this compound in treating ANCA-associated vasculitis were demonstrated in the pivotal Phase 3 ADVOCATE trial.[4][5] This randomized, double-blind, active-controlled study compared this compound to a tapering regimen of prednisone in patients receiving standard of care (cyclophosphamide or rituximab).

Key Findings:

-

Remission at Week 26: this compound was non-inferior to prednisone in achieving remission (Birmingham Vasculitis Activity Score [BVAS] of 0).[4][5]

-

Sustained Remission at Week 52: this compound was superior to prednisone in maintaining sustained remission.[4][5]

-

Glucocorticoid Sparing: The this compound group had significantly lower glucocorticoid-related toxicity.

The following table summarizes the primary endpoint data from the ADVOCATE trial.

| Endpoint | This compound Group (n=166) | Prednisone Group (n=165) | Statistical Significance |

| Remission at Week 26 | 72.3% | 70.1% | Non-inferiority P<0.001 |

| Sustained Remission at Week 52 | 65.7% | 54.9% | Superiority P=0.007 |

Conclusion

This compound's mechanism of action at the cellular level is a targeted and potent inhibition of the C5a/C5aR signaling axis in neutrophils. By preventing C5a-mediated neutrophil activation and migration, this compound effectively disrupts a key driver of the inflammatory process in ANCA-associated vasculitis. This targeted approach has been validated in preclinical studies and confirmed in robust clinical trials, establishing this compound as a valuable therapeutic option that can reduce the reliance on and toxicity of glucocorticoids in the management of this severe autoimmune disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating this compound in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Avacopan for ANCA-Associated Vasculitis: A Technical Guide for Researchers

This technical guide provides an in-depth overview of avacopan, a selective C5a receptor antagonist, for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacokinetics, pivotal clinical trial data, and experimental protocols.

Introduction: The Pathophysiology of ANCA-Associated Vasculitis and the Role of the Complement System

ANCA-associated vasculitis is a group of rare autoimmune diseases characterized by the inflammation and destruction of small blood vessels, leading to potentially severe organ damage, particularly affecting the kidneys and respiratory tract.[1][2] The pathogenesis involves the production of autoantibodies (ANCAs) against neutrophil cytoplasmic antigens, primarily proteinase 3 (PR3) and myeloperoxidase (MPO).[3][4]

A critical element in the inflammatory cascade of AAV is the over-activation of the alternative complement pathway.[2] This leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a.[2][5] C5a binds to its receptor, C5aR (CD88), which is expressed on the surface of neutrophils and other immune cells.[5][6] This interaction triggers a vicious cycle: it primes neutrophils for activation by ANCAs, promotes neutrophil chemotaxis to vessel walls, and stimulates the release of destructive enzymes and reactive oxygen species, amplifying the inflammatory response and causing vascular damage.[3][5][7]

This compound: Mechanism of Action

This compound (formerly CCX168) is an orally administered, selective small-molecule antagonist of the C5a receptor (C5aR).[1][5][8] It functions by competitively inhibiting the interaction between C5a and C5aR.[9][10] By blocking this key signaling axis, this compound disrupts the recruitment and activation of neutrophils, thereby attenuating the downstream inflammatory cascade that drives vasculitis.[5][6][8]

A key feature of this compound's mechanism is its specificity. It does not interfere with the formation of the C5b-9 membrane attack complex, which is crucial for defending against certain infections.[5][11] This targeted approach aims to control the specific inflammation driving AAV without causing broad immunosuppression.[1][6]

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] Its major circulating metabolite, M1, is also active and has a similar potency to the parent compound.[5][9] Both this compound and its M1 metabolite are highly bound to plasma proteins (>99.9%).[5][9]

| Parameter | Value | Reference |

| Bioavailability | Oral | [5] |

| Time to Cmax (Fasted) | ~2 hours | [5][9] |

| Effect of High-Fat Meal | AUC increased by ~72%; Tmax delayed by ~4 hours | [5][9] |

| Apparent Volume of Distribution (Vd) | 345 L | [5][10] |

| Plasma Protein Binding | >99.9% (this compound and M1 metabolite) | [5][9] |

| Metabolism | Primarily via CYP3A4 | [5][9] |

| Major Metabolite | M1 (mono-hydroxylated), ~12% of drug plasma levels, similar activity to this compound | [5][9] |

| Elimination Half-life | ~97.6 hours (this compound); ~55.6 hours (M1 metabolite) | [10] |

| Elimination Route | Mainly in feces | [5] |

| Steady State | Reached by 13 weeks with ~4-fold accumulation | [5][9] |

Table 1: Key Pharmacokinetic Properties of this compound.

The ADVOCATE Trial: A Pivotal Phase 3 Study

The "this compound Development in Vasculitis to Obtain Corticosteroid elimination and Therapeutic Efficacy" (ADVOCATE) trial was a global, randomized, double-blind, double-dummy, active-controlled phase 3 study that served as the primary basis for the regulatory approval of this compound.[12][13][14]

Objective: To evaluate the efficacy and safety of this compound in inducing and sustaining remission in patients with active AAV, with the goal of replacing the standard tapering regimen of glucocorticoids.[14][15]

Study Design:

-

Population: 331 adult patients with a new or relapsing diagnosis of severe, active granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[12][16][17]

-

Randomization: Patients were assigned in a 1:1 ratio to one of two treatment arms.[13][16]

-

Treatment Arms (52 weeks):

-

This compound Group (n=166): Received this compound 30 mg twice daily plus a placebo-matching prednisone for 20 weeks.[12][16][18]

-

Prednisone Group (n=165): Received a tapering schedule of oral prednisone (starting at 60 mg/day, tapered to zero by week 21) plus a placebo-matching this compound.[12][16][19]

-

-

Concomitant Therapy: All patients in both arms received standard-of-care immunosuppressive therapy, which was either rituximab (administered once weekly for 4 weeks) or cyclophosphamide (followed by azathioprine for maintenance).[14][16][20]

-

Blinding: The trial employed a double-dummy design to maintain blinding for both patients and investigators.[11][12]

Primary Endpoints: The trial had two primary endpoints with a hierarchical testing procedure.[15][16]

-

Remission at Week 26: Defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the four weeks preceding week 26.[12][16][20] Tested for non-inferiority of this compound to prednisone.[16]

-

Sustained Remission at Week 52: Defined as remission at both week 26 and week 52.[12][16][20] Tested for non-inferiority first, and if met, then for superiority of this compound to prednisone.[16]

The ADVOCATE trial successfully met both of its primary endpoints.[17]

| Endpoint | This compound Group (n=166) | Prednisone Group (n=165) | Difference (95% CI) | P-value | Reference |

| Remission at Week 26 | 72.3% (120/166) | 70.1% (115/164) | 3.4% (-6.0 to 12.8) | <0.001 (for non-inferiority) | [13][16] |

| Sustained Remission at Week 52 | 65.7% (109/166) | 54.9% (90/164) | 12.5% (2.6 to 22.3) | 0.007 (for superiority) | [13][16] |

Table 2: ADVOCATE Trial - Primary Efficacy Endpoints.

Key secondary endpoints also favored the this compound group, including a significant reduction in glucocorticoid-related toxicity and a greater improvement in kidney function in patients with renal disease.[17][21]

| Secondary Endpoint | Result | Reference |

| Glucocorticoid Toxicity Index (GTI) | Significantly lower (less toxicity) in the this compound group. | [17] |

| eGFR Improvement at Week 52 (Renal Disease Subgroup) | Significantly greater improvement in the this compound group compared to the prednisone group. | [1][21] |

| Health-Related Quality of Life | Improved in the this compound group compared to the standard of care group. | [17] |

Table 3: ADVOCATE Trial - Key Secondary Outcomes.

A prespecified subgroup analysis of the 214 patients (64.8%) who received rituximab as their background induction therapy showed consistent results.[22][23]

| Endpoint (Rituximab Subgroup) | This compound Group (n=107) | Prednisone Group (n=107) | Reference |

| Remission at Week 26 | 77.6% (83/107) | 75.7% (81/107) | [22] |

| Sustained Remission at Week 52 | 71.0% (76/107) | 56.1% (60/107) | [22] |

Table 4: ADVOCATE Trial - Rituximab Subgroup Efficacy.

The overall incidence of serious adverse events was comparable between the two groups.[24] However, an integrated analysis of data from three clinical trials (CLEAR, CLASSIC, and ADVOCATE) involving 439 patients suggested a favorable safety profile for this compound.[25]

| Adverse Event Category (Integrated Analysis) | Result | Reference |

| Exposure-Adjusted AEs | Lower rate in the this compound group. | [26] |

| Exposure-Adjusted Serious AEs (SAEs) | Lower rate in the this compound group. | [26] |

| Exposure-Adjusted Infections | Lower rate in the this compound group. | [26] |

| WBC Count Decrease | Statistically fewer events in the this compound group. | [25] |

| Hepatic Function Abnormalities (SAEs) | Occurred in 4.4% of the this compound group vs. 2.8% of the control group. | [26] |

Table 5: Integrated Safety Data from Three Clinical Trials.

In the ADVOCATE rituximab subgroup, serious adverse events occurred in 34.6% of patients in the this compound group and 39.3% in the prednisone group.[22]

Conclusions and Future Directions

This compound represents a significant advancement in the treatment of ANCA-associated vasculitis, offering a targeted, steroid-sparing therapeutic option.[6][27] The pivotal ADVOCATE trial demonstrated that an this compound-based regimen is non-inferior to a standard prednisone taper for achieving remission at 26 weeks and superior for sustaining remission at 52 weeks, all while significantly reducing glucocorticoid exposure and its associated toxicities.[16][17][19]

For drug development professionals and researchers, this compound serves as a successful example of a targeted therapy developed from a deep understanding of disease pathophysiology. Future research will likely focus on:

-

The long-term safety and efficacy of this compound beyond 52 weeks.[19][28]

-

Its role in maintenance therapy for AAV.[29]

-

Its efficacy and safety in specific patient populations not fully represented in the initial trials, such as those with severe renal impairment or different ethnic backgrounds.[29]

-

Potential applications in other complement-mediated diseases.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. ajmc.com [ajmc.com]

- 3. Overview of the Pathogenesis of ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Advocating for Patients with Vasculitis: A Steroid-Sparing Regimen with this compound — NephJC [nephjc.com]

- 12. tavneospro.com [tavneospro.com]

- 13. Journal Club Review of “this compound for the Treatment of ANCA‐Associated Vasculitis” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. JMIR Research Protocols - Evaluation of the Safety and Efficacy of this compound, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial [researchprotocols.org]

- 16. Journal Club Review of "this compound for the Treatment of ANCA-Associated Vasculitis" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. newsroom.csl.com [newsroom.csl.com]

- 18. medfam.umontreal.ca [medfam.umontreal.ca]

- 19. vasculitisint.com [vasculitisint.com]

- 20. This compound for the Treatment of ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound comparable to glucocorticoids in ANCA-associated vasculitis - Rheumatology Republic [rheuma.com.au]

- 22. Efficacy and safety of this compound in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficacy and safety of this compound in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial | Annals of the Rheumatic Diseases [ard.bmj.com]

- 24. kireportscommunity.org [kireportscommunity.org]

- 25. Safety of this compound in ANCA-Associated Vasculitis: Combined Data from Three Clinical Trials - ACR Meeting Abstracts [acrabstracts.org]

- 26. ovid.com [ovid.com]

- 27. Evaluating this compound in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Long-term Safety and Efficacy of this compound in Participants with ANCA-Associated Vasculitis | Penn Vasculitis Center | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 29. tandfonline.com [tandfonline.com]

Avacopan: An In-Vitro Characterization

An In-Depth Technical Guide on the Core Pharmacological Profile

This technical guide provides a comprehensive overview of the in-vitro characterization of avacopan (TAVNEOS®, formerly CCX168), a selective, orally administered small-molecule antagonist of the human complement 5a receptor (C5aR1, also known as CD88). The data and methodologies presented herein are essential for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and autoimmune diseases, particularly ANCA-associated vasculitis (AAV).

Introduction and Mechanism of Action

The complement system is a critical component of innate immunity. Upon activation, complement component C5 is cleaved into C5a and C5b. C5a is a potent anaphylatoxin and a powerful chemoattractant for neutrophils.[1][2] It exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, C5aR1, which is highly expressed on the surface of neutrophils and other myeloid cells.[1][3] This interaction triggers a cascade of downstream signaling events, including intracellular calcium mobilization, upregulation of adhesion molecules like CD11b, degranulation, and directed cell migration (chemotaxis), which are central to the pathogenesis of AAV.[1][4][5][6]

This compound is a selective C5aR1 antagonist.[2][3][7] It functions as a competitive, allosteric inhibitor that binds to a site on the receptor distinct from the C5a binding site, thereby preventing C5a-mediated receptor activation and subsequent downstream inflammatory responses.[4][8][9] By precisely blocking this interaction, this compound reduces neutrophil activation and migration to sites of inflammation without affecting the formation of the C5b-9 membrane attack complex (MAC), which is crucial for host defense against pathogens.[4][10][11]

Figure 1: C5aR1 Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data: Binding Affinity and Selectivity

This compound demonstrates potent and highly selective binding to human C5aR1. In-vitro assays confirm its sub-nanomolar affinity for its target and minimal interaction with other related and unrelated receptors.

Table 1: this compound Binding Affinity and Receptor Selectivity

| Parameter | Target/Assay | Value | Reference |

|---|---|---|---|

| Binding Affinity | |||

| IC₅₀ | Human C5aR1 (¹²⁵I-C5a competition) | 0.1 nM | [3] |

| Receptor Selectivity | |||

| IC₅₀ | C5L2, C3aR, ChemR23, GPR1, FPR1 | >5,000 nM | [12] |

| IC₅₀ | Panel of 18 Chemokine Receptors | >5,000 nM | [12] |

| Selectivity Fold | Most Chemotactic Receptors | ~10,000-fold | [12] |

| Activity at 10 µM | Panel of 55 unrelated receptors | Weak activity on Adenosine A2a (42% inh.) and A3 (33% inh.) |[12] |

In-Vitro Functional Characterization

The functional consequences of C5aR1 inhibition by this compound have been extensively characterized through a suite of cell-based assays using both C5aR-expressing cell lines (e.g., U937) and freshly isolated human neutrophils.[2][5][13]

Table 2: Summary of this compound In-Vitro Functional Activity

| Assay Type | Cell Type | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|---|

| Chemotaxis Assay | Human Neutrophils, U937 cells | C5a-mediated cell migration | Potent inhibition of neutrophil recruitment | [2][3][6] |

| Calcium Mobilization | Human Neutrophils, U937 cells | Intracellular calcium flux | Blockade of C5a-induced calcium release | [2][5] |

| Neutrophil Activation | Human Neutrophils | Upregulation of CD11b | Inhibition of C5a-induced CD11b expression | [2][5][10][14] |

| Cytokine Production | Whole Blood | C5a-induced cytokine release (IL-6, IL-8) | Marked attenuation of cytokine production |[10] |

Detailed Experimental Protocols

This protocol is used to determine the binding affinity (IC₅₀) of this compound for the C5aR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-labeled C5a to human C5aR1.

Materials:

-

Cell Membranes: Membrane preparations from U937 cells differentiated to express high levels of C5aR1.[3]

-

Radioligand: ¹²⁵I-labeled human C5a.

-

Competitor: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

-

Wash Buffer: Ice-cold assay buffer.

-

Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a scintillation counter.[15]

Procedure:

-

Membrane Preparation: U937 cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended in a buffer containing 10% sucrose, and stored at -80°C. Protein concentration is determined via a BCA assay.[15]

-

Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL.

-

Incubation: To each well, add:

-

150 µL of thawed cell membrane preparation (e.g., 5-15 µg protein).

-

50 µL of serially diluted this compound or vehicle (for total binding) or a high concentration of unlabeled C5a (for non-specific binding).

-

50 µL of ¹²⁵I-C5a solution.

-

-

The plate is incubated for 60 minutes at 30°C with gentle agitation.[15]

-

Filtration: The incubation is terminated by rapid vacuum filtration through GF/C filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Each well is washed four times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Counting: Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a MicroBeta counter.[15]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., Prism).[15]

Figure 2: Workflow for a Radioligand Competition Binding Assay.

This assay evaluates the ability of this compound to inhibit the directed migration of neutrophils toward a C5a gradient.

Objective: To measure the dose-dependent inhibition of C5a-induced human neutrophil migration by this compound.

Materials:

-

Cells: Freshly isolated human peripheral blood neutrophils.[16]

-

Chemoattractant: Recombinant human C5a.

-

Inhibitor: this compound.

-

Apparatus: 96-well Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).[16]

-

Detection Reagent: ATP-based luminescence assay (e.g., CellTiter-Glo®) or cell staining.[16]

-

Plate Reader: Luminescence-capable microplate reader.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood of healthy donors using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[16] Resuspend cells in a serum-free medium.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for approximately 1 hour to allow for cell migration through the porous membrane.[16]

-

Quantification:

-

Remove the upper chamber insert.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This is commonly done by measuring ATP content using a luminescent assay, where the light signal is directly proportional to the number of viable cells.[16]

-

-

Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the C5a-only positive control. Determine the IC₅₀ value from the resulting dose-response curve.

Figure 3: Experimental Workflow for a Neutrophil Chemotaxis Assay.

This assay measures the expression of the neutrophil activation marker CD11b on the cell surface following stimulation with C5a.

Objective: To assess the ability of this compound to block C5a-induced neutrophil activation.

Materials:

-

Cells: Freshly isolated human neutrophils or heparinized whole blood.

-

Stimulant: Recombinant human C5a.

-

Inhibitor: this compound.

-

Antibody: Fluorochrome-conjugated anti-human CD11b antibody.

-

Apparatus: Flow cytometer.

Procedure:

-

Pre-incubation: Pre-incubate isolated neutrophils or whole blood samples with varying concentrations of this compound or vehicle control for 10-15 minutes at room temperature.[14]

-

Stimulation: Add C5a to the samples to stimulate the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Staining: Add the anti-CD11b antibody to the samples and incubate in the dark as per the manufacturer's protocol.

-

Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

-

Acquisition: Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of CD11b staining for each sample. Determine the percentage of inhibition of CD11b upregulation afforded by this compound compared to the C5a-stimulated control.

Conclusion

The in-vitro characterization of this compound defines it as a highly potent and selective antagonist of the C5aR1 receptor. Robust data from binding and functional cell-based assays demonstrate its ability to effectively block the key pro-inflammatory actions of the C5a-C5aR1 axis, including neutrophil chemotaxis, activation, and calcium mobilization.[2][5][13] These foundational studies provide a clear pharmacological rationale for its clinical efficacy in treating complement-driven inflammatory diseases like ANCA-associated vasculitis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ovid.com [ovid.com]

- 6. [Pharmacological and clinical profiles of this compound (TAVNEOS® capsule), a selective C5a receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as an add-on therapy for ANCA-associated vasculitis: a pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. criver.com [criver.com]

Avacopan's Modulation of Neutrophil Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avacopan is an orally administered, selective antagonist of the complement 5a receptor 1 (C5aR1), also known as CD88. Its development and approval for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) marks a significant advancement in targeting the underlying inflammatory processes of this disease. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its intricate interplay with neutrophil activation pathways. It summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction to this compound and its Target: The C5a-C5aR1 Axis

This compound is a competitive inhibitor of the C5a receptor, which plays a pivotal role in the pathogenesis of ANCA-associated vasculitis.[1] In AAV, the overactivation of the complement pathway leads to excessive production of the potent anaphylatoxin C5a. C5a, upon binding to its receptor C5aR1 on the surface of neutrophils, triggers a cascade of pro-inflammatory events. This includes neutrophil priming, activation, degranulation, and chemotaxis to sites of inflammation, leading to the vascular damage characteristic of the disease.[2][3] this compound functions by blocking the interaction between C5a and C5aR1, thereby attenuating C5a-mediated neutrophil activation and migration.[2][4] This targeted approach allows for the modulation of the inflammatory response without causing broad immunosuppression.[5]

Mechanism of Action: Interference with Neutrophil Activation

The binding of C5a to C5aR1 on neutrophils initiates a series of intracellular signaling events that are crucial for their pro-inflammatory functions. This compound, by competitively blocking this initial step, effectively dampens the downstream consequences of C5aR1 activation.

The C5aR1 Signaling Cascade

C5aR1 is a G-protein coupled receptor (GPCR).[6] Upon C5a binding, it activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear factor-kappa B (NF-κB) pathway. These pathways collectively orchestrate the various neutrophil responses:

-

Chemotaxis and Migration: Activation of these pathways leads to the reorganization of the actin cytoskeleton, enabling directed migration of neutrophils towards the C5a gradient at inflammatory sites.[6][7]

-

Upregulation of Adhesion Molecules: C5aR1 signaling increases the expression of adhesion molecules, such as integrins, on the neutrophil surface, facilitating their adhesion to the vascular endothelium.[4][8]

-

Degranulation and Enzyme Release: Activated neutrophils release the contents of their granules, including myeloperoxidase (MPO) and proteinase 3 (PR3), the primary autoantigens in AAV, as well as other tissue-damaging enzymes like elastase.[2][4]

-

Respiratory Burst: The production of reactive oxygen species (ROS) through the NADPH oxidase complex is a key feature of the neutrophil respiratory burst, which is potentiated by C5aR1 activation.[3][6]

-

Neutrophil Extracellular Trap (NET) Formation: C5a can induce the formation of NETs, which are web-like structures of DNA, histones, and granular proteins that can contribute to vascular injury.[2]

This compound's Point of Intervention

This compound acts as a selective C5aR1 antagonist, preventing the binding of C5a and the subsequent initiation of these downstream signaling events.[9][10] This targeted inhibition reduces neutrophil priming and activation, thereby mitigating the inflammatory cascade that drives the pathology of ANCA-associated vasculitis.[2][11]

Figure 1: this compound's Inhibition of the C5aR1 Signaling Pathway.

Quantitative Data from Clinical Studies

The efficacy of this compound in patients with ANCA-associated vasculitis has been demonstrated in several clinical trials, most notably the pivotal Phase 3 ADVOCATE trial.

| Efficacy Endpoint | This compound Group | Prednisone Group | p-value | Reference |

| Remission at Week 26 | 72.3% | 70.1% | <0.001 (non-inferiority) | [12] |

| Sustained Remission at Week 52 | 65.7% | 54.9% | 0.007 (superiority) | [12] |

| Renal Outcomes in ADVOCATE Trial | This compound Group | Prednisone Group | p-value | Reference |

| eGFR Improvement at 52 Weeks (mL/min/1.73 m²) | +16.1 | +7.7 | 0.003 | [5] |

Note: Data from a post-hoc analysis of patients with an eGFR of less than 20 mL/min/1.73 m² at baseline.

Key Experimental Protocols

The evaluation of this compound's effect on neutrophil function relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils in response to a chemoattractant, such as C5a.

Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil migration.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Labeling (Optional): Label neutrophils with a fluorescent dye (e.g., Calcein-AM) for easier quantification.

-

Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading:

-

Load the lower wells with a chemoattractant solution (e.g., recombinant human C5a) at various concentrations. Include a negative control (buffer only) and a positive control (C5a without this compound).

-

Load the upper wells with the isolated neutrophil suspension, pre-incubated with either this compound at different concentrations or a vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a specified period (e.g., 60-90 minutes) to allow for neutrophil migration.

-

Quantification:

-

If cells are fluorescently labeled, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Alternatively, remove the membrane, fix and stain the migrated cells, and count them under a microscope.

-

-

Data Analysis: Express the results as a percentage of the migration observed with the positive control (C5a alone).

Figure 2: Experimental Workflow for a Neutrophil Chemotaxis Assay.

Neutrophil Respiratory Burst Assay

This assay quantifies the production of reactive oxygen species (ROS) by neutrophils upon stimulation.

Objective: To determine the effect of this compound on C5a-primed, ANCA-induced respiratory burst.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis assay.

-

Priming: Prime the isolated neutrophils with a suboptimal concentration of C5a in the presence or absence of this compound for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Stimulate the primed neutrophils with ANCA-positive IgG or a chemical stimulus like phorbol 12-myristate 13-acetate (PMA).[13][14]

-

ROS Detection: Use a fluorescent probe that is sensitive to ROS, such as dihydrorhodamine 123 (DHR 123) or luminol.[14][15]

-

Flow Cytometry (with DHR 123): Add DHR 123 to the cell suspension. DHR 123 is oxidized to the fluorescent rhodamine 123 in the presence of ROS. Analyze the fluorescence intensity of individual cells using a flow cytometer.[13]

-

Luminometry (with luminol): Add luminol to the cell suspension. The oxidation of luminol by ROS produces chemiluminescence, which can be measured over time using a luminometer.

-

-

Data Analysis: Quantify the results as the mean fluorescence intensity (for flow cytometry) or the area under the curve of the chemiluminescence signal (for luminometry).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that effectively disrupts a key inflammatory amplification loop in ANCA-associated vasculitis by inhibiting C5a-mediated neutrophil activation.[16] The robust clinical data, coupled with a well-defined mechanism of action, underscores the potential of this approach to reduce reliance on glucocorticoids and improve patient outcomes.[17][18]

Future research should continue to explore the broader immunomodulatory effects of this compound beyond its direct impact on neutrophils. Investigating its influence on other C5aR1-expressing cells, such as monocytes and macrophages, could reveal additional therapeutic benefits. Furthermore, long-term observational studies will be crucial to fully understand the safety and efficacy profile of this compound in a real-world setting and to identify patient populations that may derive the greatest benefit from this novel therapy. The continued elucidation of the intricate signaling pathways modulated by this compound will undoubtedly pave the way for the development of even more refined and targeted therapies for autoimmune and inflammatory diseases.

References

- 1. This compound, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tavneospro.com [tavneospro.com]

- 3. C5a Receptor Mediates Neutrophil Activation and ANCA-Induced Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complement C5a Receptor is the Key Initiator of Neutrophil Adhesion Igniting Immune Complex-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Neutrophils in ANCA-associated vasculitis: Mechanisms and implications for management [frontiersin.org]

- 12. checkrare.com [checkrare.com]

- 13. 2.2.1. Neutrophil Respiratory Burst Assay (BURSTTEST) [bio-protocol.org]

- 14. bioquochem.com [bioquochem.com]

- 15. Quantification of neutrophil respiratory burst. [bio-protocol.org]

- 16. Evaluating this compound in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound in the treatment of relapsing polychondritis with myeloperoxidase-antineutrophil cytoplasmic antibody associated vasculitis: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound for the Treatment of Anti-Neutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

avacopan for complement-mediated diseases investigation

An In-depth Technical Guide to the Investigation of Avacopan for Complement-Mediated Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, orally administered small molecule that acts as a selective antagonist of the complement 5a receptor (C5aR1, or CD88).[1][2][3] By blocking the binding of the potent pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively attenuates the downstream inflammatory cascade.[1][4] This targeted mechanism has shown therapeutic potential in diseases where the complement system, particularly the C5a-C5aR1 axis, is a key driver of pathogenesis. Dysregulation of this pathway can lead to excessive inflammation and tissue damage.[1] this compound's development has been most prominent in ANCA-associated vasculitis (AAV), leading to its approval as an adjunctive treatment.[3][5] Its investigation has since expanded to other complement-mediated diseases, including C3 Glomerulopathy (C3G), Hidradenitis Suppurativa (HS), and IgA Nephropathy (IgAN). This guide provides a detailed overview of this compound's mechanism, the quantitative data from key clinical trials, and the experimental protocols employed in its investigation.

Core Mechanism of Action: Targeting the C5a-C5aR1 Axis

The complement system is a critical component of innate immunity, activated through the classical, lectin, or alternative pathways.[6][7][8] All three pathways converge to cleave the C5 protein into C5a and C5b. C5b initiates the formation of the membrane attack complex (MAC), which lyses pathogens.[4][6] C5a, however, is a powerful inflammatory mediator that binds to C5aR1 on various immune cells, most notably neutrophils.[1][9] This interaction triggers neutrophil chemotaxis, activation, and degranulation, perpetuating inflammation.[1][10]

In several autoimmune diseases, this C5a-C5aR1 signaling becomes pathogenic. For instance, in ANCA-associated vasculitis, ANCA-activated neutrophils release factors that further activate the alternative complement pathway, generating more C5a and creating a self-amplifying inflammatory loop.[11][12]

This compound is a competitive, selective C5aR1 antagonist that disrupts this cycle.[4][10][13] By blocking C5a's ability to bind to its receptor, this compound reduces neutrophil recruitment and activation without inhibiting the formation of the C5b-9 MAC, which is crucial for pathogen defense.[4][11][14]

Signaling Pathway Visualization

The following diagram illustrates the convergence of the complement pathways and the specific point of intervention for this compound.

Clinical Investigation in ANCA-Associated Vasculitis (AAV)

This compound's most extensive investigation has been in AAV, a group of autoimmune diseases causing inflammation and destruction of small blood vessels.[1] The pivotal Phase III ADVOCATE trial demonstrated this compound's efficacy as a replacement for tapering courses of glucocorticoids.[15][16]

Quantitative Data from Clinical Trials

Table 1: Efficacy Results from the Phase III ADVOCATE Trial

| Endpoint | This compound Group (n=166) | Prednisone Taper Group (n=165) | Statistic |

|---|---|---|---|

| Remission at Week 26 | 72.3% | 70.1% | p<0.0001 for non-inferiority[16] |

| Sustained Remission at Week 52 | 65.7% | 54.9% | p=0.0066 for superiority[16][17] |

| Relapse Rate (among those in remission) | 13.3% | 21.4% | HR: 0.58[18] |

| Mean Total Glucocorticoid Dose (52 wks) | 1349 mg | 3655 mg | 63% lower exposure[17] |

Remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks prior.

Table 2: Efficacy in ADVOCATE Subgroup Receiving Rituximab (n=214)

| Endpoint | This compound + Rituximab (n=107) | Prednisone Taper + Rituximab (n=107) |

|---|---|---|

| Remission at Week 26 | 77.6% | 75.7% |

| Sustained Remission at Week 52 | 71.0% | 56.1% |

| Relapse Rate | 8.7% | 20.2% |

| Serious Adverse Events | 34.6% | 39.3% |

Data from a subgroup analysis of the ADVOCATE trial.[19][20][21]

Experimental Protocol: ADVOCATE Phase III Trial Design

The ADVOCATE trial was a global, randomized, double-blind, active-controlled study.

-

Population : 331 adult patients with newly diagnosed or relapsing granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[16]

-

Randomization : Patients were randomized 1:1 to either the this compound group or the prednisone taper group.[15]

-

Intervention :

-

Background Therapy : All patients received standard induction therapy, either rituximab (once weekly for 4 weeks) or cyclophosphamide (followed by azathioprine).[14][15][18]

-

Primary Endpoints :

-

Key Secondary Endpoints : Glucocorticoid toxicity, health-related quality of life, and kidney function.[16]

Workflow Visualization

Investigation in Other Complement-Mediated Diseases

This compound is being explored in other conditions where complement activation is implicated.

C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway.[22][23]

Table 3: Efficacy Results from the Phase II ACCOLADE Trial

| Endpoint (at 26 weeks) | This compound Group | Placebo Group | Result |

|---|---|---|---|

| Primary: Change in C3G Histologic Activity Score | +2% (Improvement) | -38% (Worsening) | Not statistically significant[24] |

| Secondary: Change in eGFR | - | - | Statistically significant improvement vs. placebo[24] |

| Secondary: Change in C3G Histologic Chronicity Score | - | - | Statistically significant benefit vs. placebo[24] |

| Secondary: Change in UPCR | 26% reduction | 14% reduction | Trend toward improvement[24] |

-

Experimental Protocol (ACCOLADE) : A randomized, double-blind, placebo-controlled Phase II trial in 57 patients with C3G.[22][25] Patients received this compound 30 mg twice daily or a placebo for 26 weeks. The primary endpoint was the change from baseline in the C3G Histologic Index for disease activity.[22][24] While the primary endpoint was not met, this compound showed positive signals in key secondary endpoints related to kidney function (eGFR) and slowing disease progression (chronicity score).[22][24]

Hidradenitis Suppurativa (HS)

HS is a chronic, inflammatory skin disease where complement activation is thought to play a role.[26]

Table 4: Efficacy Results from the Phase II AURORA Trial (at 12 weeks)

| Endpoint / Population | This compound 30mg BID | Placebo | Result |

|---|---|---|---|

| Primary: HiSCR in Overall Population | Numerical Improvement | - | Not statistically significant[27] |

| Primary: HiSCR in Hurley Stage III (Severe) Patients | - | - | Statistically significant higher response vs. placebo[26][27][28] |

| Safety: Treatment-Emergent Adverse Events (TEAEs) | 48.5% | 55% | Favorable safety profile[26][27] |

| Safety: Serious TEAEs | 1.5% | 2.3% | Fewer serious events[26][27] |

HiSCR (Hidradenitis Suppurativa Clinical Response) is defined as a ≥50% reduction in inflammatory lesion count with no increase in abscesses or draining fistulas.[28][29]

-

Experimental Protocol (AURORA) : A randomized, double-blind, placebo-controlled Phase II trial in 398 patients with moderate-to-severe HS.[26][27] Patients were randomized to this compound (10 mg or 30 mg twice daily) or placebo for 12 weeks.[29] While the primary endpoint was not met in the overall population, a pre-specified analysis of patients with severe (Hurley Stage III) disease showed a statistically significant benefit with the 30 mg dose.[26][27]

IgA Nephropathy (IgAN)

IgAN is the most common glomerulonephritis worldwide, where complement is an effector pathway in kidney injury.[30]

Table 5: Efficacy Results from an Open-Label Pilot Study (n=7)

| Endpoint | Result at Week 12 |

|---|---|

| Change in UPCR Slope | Numerical improvement in 6 of 7 patients[30] |

| ~50% UPCR Improvement | Achieved in 3 of 7 patients[30][31][32] |

| Change in Urinary MCP-1:Creatinine Ratio | ~30% numerical decrease by week 8[30] |

UPCR: Urinary Protein-to-Creatinine Ratio. MCP-1: Monocyte Chemoattractant Protein-1, a marker of renal inflammation.

-

Experimental Protocol (Pilot Study) : An open-label trial enrolled patients with biopsy-proven IgAN and persistent proteinuria (>1 g/g creatinine) despite maximal RAAS blockade.[31][32] After an 8-week run-in period, 7 patients received this compound 30 mg twice daily for 12 weeks.[31][33] The primary endpoint was the change in the slope of the UPCR. The study showed a signal of efficacy, suggesting a potential benefit that warrants further investigation in larger trials.[31][32]

Key Methodologies for Complement Investigation

Assessing the impact of a C5aR1 antagonist requires specific assays to measure complement activation and its downstream effects.

Measurement of C5a Levels

Quantifying C5a in plasma or serum is a direct way to assess complement activation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) : A common method using specific antibodies to capture and detect C5a. Commercial kits are available for this purpose.[34]

-

Radioimmunoassay (RIA) : A sensitive technique that uses a radiolabeled C5a analog to compete with the C5a in a sample for binding to a limited amount of anti-C5a antibody. This method can be used to determine C5a levels in plasma.[35] The reference interval for C5a in plasma via RIA is typically around 4.7 - 9.5 ng/mL, with elevated levels indicating pathway activation.[35]

Cell-Based Functional Assays

These assays measure the biological activity of C5a.

-

Chemotaxis Assays : Measure the migration of neutrophils or other immune cells towards a C5a gradient. The inhibitory effect of this compound on this migration can be quantified.

-

Granulocyte Aggregometry : A sensitive technique where C5a-induced granulocyte aggregation is measured. This method can detect C5a and, by extension, complement activation.[36] The aggregation response is proportional to the concentration of activated plasma.[36]

-

Receptor Occupancy Assays : Determine the extent to which this compound binds to and blocks C5aR1 on target cells.

Logical Relationship Visualization

Conclusion and Future Directions

The investigation of this compound has established the C5a-C5aR1 axis as a viable therapeutic target in ANCA-associated vasculitis, offering a glucocorticoid-sparing treatment paradigm.[10][37] The data from the ADVOCATE trial provides robust evidence of its efficacy and safety in this indication. Exploratory studies in C3G, HS, and IgAN suggest that the therapeutic utility of this compound may extend to other diseases where complement-driven inflammation is a key pathogenic factor. While the primary endpoints were not met in C3G and the broad HS population, the positive signals in secondary endpoints and severe disease subsets, respectively, warrant further investigation to identify patient populations most likely to benefit. Future research will likely focus on refining the use of this compound in these diseases, potentially through biomarker-guided patient selection and combination therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drughunter.com [drughunter.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ovid.com [ovid.com]

- 6. immunology.org [immunology.org]

- 7. The complement system: history, pathways, cascade and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complement system - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The rise of complement in ANCA‐associated vasculitis: from marginal player to target of modern therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating this compound in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the treatment of ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the Safety and Efficacy of this compound, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody-Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kireportscommunity.org [kireportscommunity.org]

- 16. newsroom.csl.com [newsroom.csl.com]

- 17. ard.bmj.com [ard.bmj.com]

- 18. This compound versus a Prednisone Taper in Patients with ANCA-Associated Vasculitis Without Kidney Involvement in a Phase 3 Trial - ACR Meeting Abstracts [acrabstracts.org]

- 19. Efficacy and safety of this compound in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of this compound in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial | Annals of the Rheumatic Diseases [ard.bmj.com]

- 21. This compound and Rituximab - A Promising Combination for Patients With ANCA-Associated Vasculitis - International Society of Nephrology [theisn.org]

- 22. Safety and Efficacy of this compound in Patients with Complement 3 Glomerulopathy: Randomized, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hra.nhs.uk [hra.nhs.uk]

- 24. newsroom.csl.com [newsroom.csl.com]

- 25. researchgate.net [researchgate.net]

- 26. ChemoCentryx Announces Positive Topline Results of Phase II [globenewswire.com]

- 27. | BioWorld [bioworld.com]

- 28. ChemoCentryx Announces Positive Topline Results of Phase II AURORA Clinical Trial of this compound in the Treatment of Hidradenitis Suppurativa (HS) - BioSpace [biospace.com]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. C5a receptor inhibitor this compound in immunoglobulin A nephropathy—an open-label pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. C5a receptor inhibitor this compound in immunoglobulin A nephropathy-an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

- 34. Frontiers | Complement C5a and Clinical Markers as Predictors of COVID-19 Disease Severity and Mortality in a Multi-Ethnic Population [frontiersin.org]

- 35. Advanced Diagnostic Laboratories | C5a Level by RIA [nationaljewish.org]

- 36. researchgate.net [researchgate.net]

- 37. ntk-institute.org [ntk-institute.org]

Avacopan for C3 Glomerulopathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C3 Glomerulopathy (C3G) is a rare and progressive kidney disease characterized by the dysregulation of the alternative complement pathway, leading to the deposition of C3 complement fragments in the glomeruli. This guide provides an in-depth technical overview of the research surrounding avacopan, a first-in-class, orally administered selective inhibitor of the complement C5a receptor 1 (C5aR1), for the treatment of C3G. It consolidates key findings from clinical trials, details experimental methodologies, and visualizes the underlying biological pathways and study designs to serve as a comprehensive resource for the scientific community. While the pivotal Phase 2 ACCOLADE trial did not meet its primary endpoint, secondary analyses and subgroup data suggest a potential therapeutic role for this compound in mitigating the chronic cellular damage associated with C3G, warranting further investigation.

Pathophysiology of C3 Glomerulopathy and Therapeutic Rationale for this compound

C3G is driven by uncontrolled activation of the alternative complement pathway. This can be due to genetic mutations in complement regulatory proteins or the presence of autoantibodies, known as C3 nephritic factors, which stabilize the C3 convertase (C3bBb).[1] This sustained enzyme activity leads to excessive cleavage of C3 into C3a and C3b. The deposition of C3b and its subsequent breakdown products in the glomeruli is the hallmark of the disease, causing inflammation and kidney damage.

The complement cascade proceeds to the cleavage of C5 into the potent anaphylatoxin C5a and C5b, which initiates the formation of the membrane attack complex (MAC), C5b-9. C5a is a powerful pro-inflammatory mediator that recruits and activates neutrophils and other immune cells by binding to its receptor, C5aR1. This inflammatory response is a key driver of glomerular injury in C3G.

This compound is a selective antagonist of the C5aR1. By blocking the interaction of C5a with its receptor, this compound aims to inhibit the downstream inflammatory cascade, thereby reducing glomerular inflammation and subsequent kidney damage. This targeted approach is intended to preserve the upstream functions of the complement system, including its role in immune surveillance and clearance of pathogens.

Clinical Development of this compound for C3G: The ACCOLADE Trial

The primary clinical investigation of this compound in C3G is the ACCOLADE study, a Phase 2, randomized, double-blind, placebo-controlled trial.[1]

Study Design and Patient Population

The ACCOLADE trial enrolled patients aged 12 years and older with biopsy-proven C3G (either Dense Deposit Disease [DDD] or C3 Glomerulonephritis [C3GN]).[2][3] Patients were randomized to receive either 30 mg of this compound orally twice daily or a matching placebo for 26 weeks.[2][3] This was followed by a 26-week open-label period where all patients received this compound.[2] The primary endpoint was the change from baseline in the C3G Histologic Index for disease activity at 26 weeks.[1][2] Secondary endpoints included changes in the C3G Histologic Index for disease chronicity, estimated Glomerular Filtration Rate (eGFR), and urinary protein to creatinine ratio (UPCR).[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the ACCOLADE trial.

Table 1: Primary Efficacy Endpoint at Week 26 [1][5]

| Endpoint | This compound (n=28) | Placebo (n=29) | Treatment Difference (95% CI) | p-value |

| Percent Change from Baseline in C3G Histologic Index for Disease Activity | -0.0% | Not Reported | -0.0 (-1.9 to 1.8) | Not Significant |

Table 2: Key Secondary Efficacy Endpoints at Week 26 [4][6]

| Endpoint | This compound | Placebo | p-value |

| Change in eGFR (%) | +4.8% | -5.9% | 0.02 |

| Change in eGFR in patients with baseline eGFR <60 mL/min/1.73 m² (%) | +13% | -6.1% | Not Reported |

| Change in C3G Histologic Index for Disease Chronicity (%) | +31.7% | +57.5% | Not Reported |

| Change in UPCR (%) at Week 16 | -35% | -1% | <0.05 |

| Change in UPCR (%) at Week 26 | -26% | -14% | Not Significant |

Table 3: Safety and Tolerability

| Adverse Events | This compound | Placebo |

| Overall Incidence | Comparable to placebo | Comparable to this compound |

| Serious Adverse Events | Not specified | Not specified |

Note: Detailed data on specific adverse events were not available in the provided search results.

Experimental Protocols

ACCOLADE Trial Protocol

Study Title: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study to Evaluate the Safety and Efficacy of this compound (CCX168) in Patients with C3 Glomerulopathy (ACCOLADE)[2]

-

Age ≥12 years.

-

Biopsy-proven C3G (DDD or C3GN) within 12 weeks of screening or during screening.

-

Kidney biopsy showing ≥2 levels of magnitude greater staining for C3 than for any combination of IgG, IgM, IgA, kappa and lambda light chains, and C1q by immunofluorescence.

-

Evidence of proliferative glomerulonephritis on light microscopy.

-

Presence of electron-dense deposits in the glomeruli on electron microscopy.

Exclusion Criteria: [3]

-

Tubulointerstitial fibrosis >50% on renal biopsy.

-

Use of eculizumab or another anti-C5 antibody within 26 weeks prior to dosing.

-

Secondary C3G (e.g., infection-associated).

-

Presence of a monoclonal gammopathy.

-

Currently on or likely to require dialysis within 7 days of screening.

Treatment Regimen: [2]

-

Double-blind period (26 weeks): this compound 30 mg orally twice daily or matching placebo.

-

Open-label period (26 weeks): All patients received this compound 30 mg orally twice daily.

-

Follow-up (8 weeks): Off-drug observation period.

Primary Efficacy Endpoint: [2]

-

Percent change from baseline to Week 26 in the C3G Histologic Index for disease activity.

Secondary Efficacy Endpoints: [4]

-

Change in C3G Histologic Index for disease chronicity.

-

Change in eGFR.

-

Change in UPCR.

Kidney Biopsy and Histologic Analysis

Biopsy Schedule: Kidney biopsies were performed at baseline and at 26 weeks.[2]

Histologic Scoring: The C3G Histologic Index was used to assess disease activity and chronicity.[4] This index is a semi-quantitative scoring system that evaluates various features of glomerular inflammation and chronic damage.

-

Disease Activity Score: Assesses features such as endocapillary hypercellularity, neutrophil infiltration, and crescent formation.

-

Disease Chronicity Score: Evaluates the degree of glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Statistical Analysis

The primary efficacy analysis was based on the intent-to-treat population.[1] A mixed-effects model for repeated measures was used to analyze the primary and key secondary endpoints. Missing data were handled using multiple imputation.[2]

Visualizations

Signaling Pathways

References

- 1. ovid.com [ovid.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Controlled Trial Evaluating this compound in C3 Glomerulopathy [ctv.veeva.com]

- 4. The ACCOLADE study on C3 glomerulopathy | EurekAlert! [eurekalert.org]

- 5. Safety and Efficacy of this compound in Patients with Complement 3 Glomerulopathy: Randomized, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newsroom.csl.com [newsroom.csl.com]

Methodological & Application

Application Notes and Protocols for Avacopan in a Neutrophil Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan is an orally available, selective antagonist of the complement 5a receptor (C5aR, also known as CD88).[1] The interaction of the pro-inflammatory anaphylatoxin C5a with its receptor on neutrophils is a key step in the inflammatory cascade, inducing neutrophil activation, degranulation, and chemotaxis to sites of inflammation.[2] By competitively inhibiting the C5aR, this compound effectively blocks these downstream effects, reducing the accumulation of neutrophils at inflammatory loci.[1] This mechanism of action is central to its therapeutic efficacy in conditions such as ANCA-associated vasculitis.[3]

This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound on C5a-mediated neutrophil migration. The assay is based on the principle of the Boyden chamber, a widely used method for studying chemotaxis.

Signaling Pathway of this compound in Inhibiting C5a-Mediated Neutrophil Chemotaxis

Caption: this compound blocks C5a binding to its receptor on neutrophils, inhibiting downstream signaling and subsequent chemotaxis.

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Ficoll-Paque PLUS

-

Dextran T500

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Centrifuge

-

Pipettes and sterile conical tubes

Procedure:

-

Dilute the anticoagulated blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).

-

Collect the neutrophil-rich layer and the red blood cell pellet.

-

Resuspend the cells in HBSS and add Dextran T500 to a final concentration of 1%. Mix by inversion and allow the red blood cells to sediment for 30 minutes.

-

Collect the neutrophil-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To lyse remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

-

Wash the cell pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.1% BSA).

-

Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.

Preparation of this compound and Chemoattractant

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Recombinant Human C5a

-

Assay medium (e.g., HBSS with 0.1% BSA)

Procedure:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the assay medium to the desired final concentrations. Note that this compound is soluble in DMSO at 5 mg/mL.[4]

-